Product packaging for 2-(1H-1,2,4-triazol-1-yl)phenol(Cat. No.:CAS No. 1340463-49-1)

2-(1H-1,2,4-triazol-1-yl)phenol

Cat. No.: B3377603
CAS No.: 1340463-49-1
M. Wt: 161.16 g/mol
InChI Key: LBVKVHPNSXYVJM-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)phenol (CAS 1340463-49-1) is a versatile 1,2,4-triazole derivative of significant interest in chemical and pharmaceutical research. This compound features a phenol group ortho-substituted with a 1H-1,2,4-triazole ring, a structure known to serve as a versatile ligand in coordination chemistry. Substituted 1,2,4-triazoles are widely investigated for their rich coordination modes with metal ions, potentially binding through multiple nitrogen-donor atoms . The 1,2,4-triazole scaffold is a privileged structure in agrochemical and pharmaceutical discovery. A substantial body of scientific literature identifies 1,2,4-triazole derivatives as a promising class of antifungal compounds . Research into novel 1,2,4-triazole derivatives continues to be a priority for developing new effective antifungal agents to overcome challenges like drug resistance . Some synthetic 1,2,4-triazole derivatives have demonstrated potent activity against various phytopathogens, with mechanisms of action often involving inhibition of fungal CYP51 (lanosterol 14α-demethylase) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers assume all responsibility for confirming product identity and purity for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B3377603 2-(1H-1,2,4-triazol-1-yl)phenol CAS No. 1340463-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVKVHPNSXYVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340463-49-1
Record name 2-(1H-1,2,4-triazol-1-yl)phenol
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Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Phenol and Its Analogues

Established Synthetic Routes to 2-(1H-1,2,4-triazol-1-yl)phenol

The conventional synthesis of this compound and its analogues relies on robust and well-documented chemical transformations. These methods can be broadly categorized into multi-step strategies, which involve the sequential construction of the molecule, and direct approaches that form the heterocyclic ring in a single key step.

Multi-Step Synthesis Strategies and Reaction Conditions

Multi-step synthesis provides a versatile platform for the creation of complex triazole derivatives. These strategies often involve the initial synthesis of a key intermediate, such as a substituted hydrazide or thiosemicarbazide, followed by cyclization to form the triazole ring.

A common multi-step approach begins with a substituted phenol (B47542) derivative which is elaborated to introduce a reactive functional group. This group then participates in the formation of the triazole ring. For instance, a hydrazide can be reacted with carbon disulfide and an alkyl halide, followed by heterocyclization with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-1,2,4-triazole-5-thione. tandfonline.com Subsequent modifications can then be performed on this scaffold.

Another established multi-step protocol starts with a commercially available building block like 4-amino-1,2,4-triazole. chemmethod.com This can be condensed with a ketone or aldehyde, such as 4-aminoacetophenone, to form a Schiff base. chemmethod.com This intermediate can undergo further reactions, for example, the addition of an acyl chloride to form an N-acyl derivative, which can then be cyclized or further modified. chemmethod.com

The reaction conditions for these multi-step syntheses are typically well-defined and often require specific solvents, temperatures, and catalysts.

Table 1: Overview of Multi-Step Synthesis Reaction Conditions

Step Reagents Solvent Conditions Purpose
Hydrazide Formation Carboxylic Acid, Hydrazine Hydrate Ethanol Reflux Create hydrazide intermediate
Schiff Base Formation 4-Amino-1,2,4-triazole, Aldehyde/Ketone Ethanol, Glacial Acetic Acid Reflux Form C=N bond for further elaboration chemmethod.com
Thiosemicarbazide Formation Hydrazide, Isothiocyanate Ethanol Reflux Prepare precursor for triazole-thione ring scispace.com

Direct Cyclization and Condensation Approaches

Direct synthesis methods aim to construct the 1,2,4-triazole (B32235) ring in fewer steps, often through a condensation or cyclization reaction involving multiple components. These approaches are valued for their efficiency and atom economy.

The Pellizzari reaction is a classic example, involving the reaction of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole. scispace.com A variation involves heating formamide (B127407) with hydrazine hydrochloride in the presence of a base like potassium hydroxide. scispace.com

The Einhorn–Brunner reaction provides another direct route, utilizing the condensation of a diacylamine with a hydrazine in the presence of a weak acid to yield 1,2,4-triazoles. scispace.com For example, N-formyl benzamide (B126) and phenylhydrazine (B124118) can react to form 1,5-diphenyl-1,2,4-triazole. scispace.com

A more direct synthesis analogous to producing the target compound involves reacting 1-chloromethyl-1,2,4-triazole hydrochloride with a substituted phenol, such as 4-mercaptophenol, in a basic ethanol/water solution. nih.gov This method directly couples the pre-formed triazole ring with the phenol derivative. nih.gov

Advanced and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally friendly methods. This has led to the emergence of advanced strategies for the synthesis of this compound and its analogues, incorporating modern catalytic systems and green chemistry principles.

Catalyst-Mediated Synthesis (e.g., Copper-Catalyzed Reactions)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. Copper catalysts, in particular, have proven to be highly effective for the synthesis of 1,2,4-triazoles. A notable copper-catalyzed method allows for the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions, using air as the oxidant. organic-chemistry.org This approach benefits from readily available and inexpensive starting materials and catalysts. organic-chemistry.org

The choice of metal catalyst can also influence the regioselectivity of the reaction. For instance, in the [3+2] cycloaddition of aryl diazonium salts and isocyanides, a silver(I) catalyst can selectively produce 1,3-disubstituted-1,2,4-triazoles, whereas a copper catalyst favors the formation of 1,5-disubstituted isomers. nih.gov Furthermore, visible light-induced photoredox catalysis has emerged as a powerful tool, enabling the [3+2] cyclization of precursors to form 1,2,4-triazolines, which can then be easily converted to 1,2,4-triazoles. rsc.org

Table 2: Examples of Catalyst-Mediated Synthesis of Triazoles

Catalytic System Reactants Key Feature Product Type
Copper Catalyst, K₃PO₄, O₂ Amidines, etc. Uses air as a green oxidant organic-chemistry.org 1,2,4-Triazole derivatives organic-chemistry.org
Ag(I) or Cu(I) Catalyst Aryl diazonium salts, Isocyanides Catalyst controls regioselectivity nih.gov 1,3- or 1,5-disubstituted-1,2,4-triazoles nih.gov
Visible Light, Photoredox Catalyst Various precursors Metal-free, uses light energy rsc.org 1,2,4-Triazolines/Triazoles rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of safer solvents, reducing waste, and employing energy-efficient reaction conditions.

One green approach involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts. organic-chemistry.org Another strategy employs a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines, which offers an environmentally benign route to 1H-1,2,4-triazol-3-amines. organic-chemistry.org The use of air as a benign oxidant in copper-catalyzed reactions also aligns with green chemistry principles. organic-chemistry.org

Microwave-Assisted and Flow Chemistry Techniques in Triazole Synthesis

The use of enabling technologies like microwave irradiation and flow chemistry has revolutionized synthetic protocols by dramatically reducing reaction times and improving yields.

Microwave-assisted synthesis has been successfully applied to the formation of 1,2,4-triazoles. For example, substituted aryl hydrazides can be reacted with an excess of hydrazine hydrate under microwave irradiation in the absence of an organic solvent to produce N4-amino 1,2,4-triazoles in just a few minutes. scispace.com Similarly, a simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Flow chemistry, where reactants are continuously pumped through a microreactor, offers precise control over reaction parameters and allows for safe and rapid multi-step synthesis. While not specifically documented for this compound, this technology has been applied to the rapid multi-step synthesis of related heterocycles like 1,2,4-oxadiazoles, demonstrating its potential for the continuous production of triazole-containing compounds. nih.gov

Functionalization and Derivatization Strategies of the Core Scaffold

The chemical versatility of the this compound scaffold allows for a wide range of modifications. These derivatization strategies are crucial for exploring the chemical space around this core structure and for developing compounds with optimized properties.

The phenolic hydroxyl group is a prime site for functionalization through reactions like etherification and esterification. These modifications can significantly alter the compound's polarity, solubility, and hydrogen bonding capability.

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common strategy. This is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent conditions can be critical, especially in molecules with multiple potential reaction sites like the nitrogen atoms on the triazole ring. Studies on related heterocyclic systems show that factors such as the base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, THF), and the structure of the alkylating agent influence the selectivity between O-alkylation and N-alkylation. nih.gov For instance, in some ambident nucleophiles, the use of K₂CO₃ in DMF at elevated temperatures has been shown to favor the exclusive formation of the O-alkylated product in high yields. nih.gov

The synthesis of related compounds, such as 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenol, has been documented, demonstrating the feasibility of introducing alkoxy groups onto the phenol ring. prepchem.com Conversely, the cleavage of such ether linkages, for example, the demethylation of 1-(4-methoxyphenyl)-1H-1,2,4-triazole using strong acids like hydrobromic acid to yield the corresponding phenol, is also a well-established procedure. prepchem.com This reversible modification provides a robust method for creating and manipulating phenolic ethers within this class of compounds.

Esterification: The phenolic hydroxyl can also be converted into an ester by reacting it with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct esterification with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions, although the latter is less common for phenols. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the aromatic ring. While direct examples on the this compound scaffold are not prevalent in the reviewed literature, the synthesis of esters on related triazole-containing molecules is a common practice, indicating its applicability. zetarepo.com

The 1,2,4-triazole ring itself offers multiple sites for functionalization, primarily on its nitrogen atoms but also on its carbon atoms.

N-Alkylation and N-Acylation: The unsubstituted 1,2,4-triazole ring contains two potential nitrogen atoms for electrophilic attack (N1 and N4). The alkylation of 1,2,4-triazole with alkyl halides typically results in a mixture of 1-substituted and 4-substituted isomers. nih.gov Research has shown that these reactions often exhibit a consistent regioselectivity, favoring the 1-substituted isomer over the 4-substituted one with a ratio of approximately 90:10. nih.gov The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like THF has been reported as a convenient and high-yielding method for the synthesis of 1-substituted-1,2,4-triazoles. nih.gov

A variety of 1,2,4-triazole derivatives have been synthesized by reacting the triazole heterocycle with substituted phenacyl chlorides in the presence of a base like sodium bicarbonate, leading to N-alkylation. prepchem.com Subsequent reactions can then be carried out on the newly introduced side chain. prepchem.com Similar to alkylation, acylation of the triazole ring can be performed using acyl chlorides or anhydrides to introduce acyl groups, further diversifying the core structure.

C-Functionalization: While N-functionalization is more common, the carbon atoms of the triazole ring (C3 and C5) can also be derivatized. This is often achieved by building the triazole ring from precursors that already contain the desired functional groups. For example, using substituted amidines or hydrazides in cyclization reactions can yield triazoles with specific substituents at the C3 and/or C5 positions. organic-chemistry.orgacs.org Another approach involves starting with a pre-functionalized triazole, such as 3-amino-1H-1,2,4-triazole, which can be converted into Schiff bases or undergo other transformations at the amino group. zetarepo.com

The generation of chemical libraries based on the this compound scaffold is essential for systematic structure-activity relationship (SAR) studies. Two main approaches are employed: the diversification of a pre-formed core structure and the introduction of diversity during the initial synthesis.

Convergent Synthesis from a Common Precursor: A highly efficient strategy involves the large-scale synthesis of a key precursor, such as an ester-functionalized 1,2,4-triazole, which is then subjected to a variety of chemical transformations. okayama-u.ac.jp For example, ethyl 1,2,4-triazole-carboxylates can be prepared and subsequently converted into a wide array of derivatives. okayama-u.ac.jp These transformations include:

Hydrolysis to form carboxylate salts. okayama-u.ac.jp

Amidation with various amines to produce a library of amides. okayama-u.ac.jp

Conversion to hydrazides, which can serve as precursors for further heterocyclic ring formation. okayama-u.ac.jp

Transformation into nitriles or hydroxamic acids. okayama-u.ac.jp

This approach allows for the rapid generation of a diverse set of analogues from a single, readily accessible intermediate. okayama-u.ac.jp

Diversity-Oriented Synthesis: This strategy focuses on introducing structural variations during the construction of the triazole ring itself. The use of multicomponent reactions (MCRs) is particularly powerful in this context. organic-chemistry.org MCRs allow for the combination of three or more starting materials in a single step to produce complex molecules, and by varying the individual components, a large library of diverse triazoles can be assembled efficiently. organic-chemistry.orgacs.org Various catalytic systems, including those based on copper or iodine, have been developed to facilitate the synthesis of substituted 1,2,4-triazoles from a range of precursors like anilines, amidines, and hydrazones, often with high tolerance for different functional groups. organic-chemistry.orgtandfonline.com Continuous-flow synthesis methods have also been developed, offering a safe, sustainable, and rapid way to construct differentially-functionalized 1,2,4-triazoles. rsc.org

Data Table of Functionalization Reactions

Reaction Type Reagents & Conditions Target Site Product Type Key Findings Reference(s)
O-Alkylation Alkyl halide, K₂CO₃, DMF, 80°CPhenolic -OHEtherConditions can be optimized for exclusive O-alkylation over N-alkylation. nih.gov
De-etherification Hydrobromic acid (48%), refluxMethoxy groupPhenolStandard method to deprotect phenol ethers. prepchem.com
N-Alkylation Alkyl halide, DBU, THFTriazole N1/N4N-Alkyl triazoleAffords 1- and 4-alkylated isomers with ~90:10 regioselectivity for N1. nih.gov
N-Alkylation Phenacyl chloride, NaHCO₃Triazole N1N-Acyl triazoleEffective method for introducing keto-alkyl side chains. prepchem.com
Library Synthesis Acyl hydrazides, ethyl 2-ethoxy-2-iminoacetateC3/C5 of TriazoleTriazole-carboxylatesCreates versatile precursors for further diversification into amides, nitriles, etc. okayama-u.ac.jp
Library Synthesis Anilines, amino pyridines (multicomponent reaction)Full Scaffold1-Aryl-1,2,4-triazolesMulticomponent processes allow for rapid assembly of diverse triazoles. organic-chemistry.orgacs.org

Advanced Spectroscopic and Structural Elucidation of 2 1h 1,2,4 Triazol 1 Yl Phenol

Vibrational Spectroscopy for Characteristic Functional Groups

Vibrational spectroscopy serves as a powerful non-destructive analytical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational spectrum is obtained, which acts as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 2-(1H-1,2,4-triazol-1-yl)phenol. The FT-IR spectrum of a chemical compound provides a unique pattern of absorption bands, each corresponding to the vibrational frequency of a specific bond or functional group. nih.gov

For phenolic compounds, a broad absorption band is typically observed in the region of 3400–3200 cm⁻¹, which is indicative of the O–H stretching vibration of the hydroxyl group. nih.gov The spectrum of this compound would be expected to show a prominent band in this region. The C-O stretching vibration of the phenol (B47542) group gives rise to a strong band around 1280.6 cm⁻¹. ijaemr.com

The aromatic nature of the phenol ring is confirmed by the presence of C=C stretching vibrations within the ring, which typically appear in the 1600-1400 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Furthermore, the triazole ring exhibits its own characteristic vibrations. The C=N stretching vibrations within the triazole ring are expected to produce absorption bands in the 1650-1550 cm⁻¹ region. The N-N stretching vibrations of the triazole ring can also be identified in the fingerprint region of the spectrum. The specific positions of these bands can be influenced by the substitution pattern and electronic environment of the molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchPhenolic -OH3400-3200 (broad)
C-H StretchAromatic>3000
C=N StretchTriazole Ring1650-1550
C=C StretchAromatic Ring1600-1400
C-O StretchPhenolic C-O~1280

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would reveal specific molecular vibrational modes. aps.org

Key Raman-active modes would include the symmetric breathing vibration of the phenol ring, which is often a strong and sharp peak. The C=C stretching vibrations of the aromatic ring and the C-H in-plane bending vibrations are also readily observed. ijaemr.com For the triazole moiety, the ring stretching and deformation modes would be apparent in the Raman spectrum. The analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Proton/Carbon Environments

¹H NMR and ¹³C NMR spectroscopy are fundamental for mapping the proton and carbon frameworks of this compound.

In the ¹H NMR spectrum, the proton of the phenolic hydroxyl group (O-H) typically appears as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent dependent. The aromatic protons on the phenolic ring will exhibit signals in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The splitting pattern of these signals will depend on their coupling with neighboring protons. The two protons of the triazole ring will appear as distinct singlets in the aromatic region, with their chemical shifts influenced by the electronic environment of the ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edu The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring will resonate at a specific downfield chemical shift. docbrown.info The other carbon atoms of the phenol ring will have distinct signals in the aromatic region (typically 110-160 ppm). oregonstate.edudocbrown.info The two carbon atoms of the triazole ring will also show characteristic signals in a downfield region, which are useful for confirming the presence of the triazole moiety. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeFunctional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
OH Phenolic HydroxylVariable (broad singlet)-
Ar-H Phenolic Ring6.5 - 8.0-
Triazole-H Triazole Ring~8.0 - 9.0-
C -OHPhenolic Ring-~150 - 160
Ar-C Phenolic Ring-~110 - 140
Triazole-C Triazole Ring-~140 - 155

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the phenolic ring, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch By analyzing the HSQC spectrum, each proton signal can be directly linked to the carbon atom it is attached to, greatly simplifying the assignment of the ¹³C NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). epfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. youtube.com For instance, it can show correlations from the triazole protons to the carbons of the phenol ring, confirming the point of attachment between the two rings. emerypharma.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₇N₃O), HRMS would confirm its exact mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the structure of the parent molecule. Common fragmentation pathways for triazole-containing compounds often involve the loss of the triazole ring or parts of it. nih.govresearchgate.net For this compound, characteristic fragments would likely include the protonated triazole cation and ions resulting from the cleavage of the bond between the phenol and triazole rings. nih.gov Analysis of these fragmentation patterns provides further confirmation of the compound's structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

While a single crystal X-ray diffraction study for this compound is not available in the cited literature, a detailed analysis of its isomer, 4-(1H-1,2,4-triazol-1-yl)phenol, provides significant insights into the likely solid-state conformation and intermolecular interactions of the target compound. The study of 4-(1H-1,2,4-triazol-1-yl)phenol reveals a non-planar conformation where the triazole and phenyl rings are twisted relative to each other. iucr.org The dihedral angle between the two rings is reported to be approximately -31.3 (2)°. iucr.org This deviation from planarity is a common feature in 1-aryl-1,2,4-triazole derivatives. iucr.org

The crystal packing of 4-(1H-1,2,4-triazol-1-yl)phenol is dominated by a network of hydrogen bonds. A key interaction is the O-H···N hydrogen bond, which forms catemers, a chain-like motif, linking the molecules. iucr.org This is similar to the hydrogen bonding pattern observed in the parent 1,2,4-triazole (B32235) structure. iucr.org In addition to this primary hydrogen bond, the structure is further stabilized by weaker C-H···O and C-H···N interactions, creating a three-dimensional supramolecular architecture. iucr.org Specifically, chains of molecules are linked by C-H(triazole)···O/N interactions, forming corrugated sheets. iucr.org These sheets are then connected through C-H(phenol)···O contacts and π-π stacking interactions between the triazole rings of centrosymmetrically related sheets. iucr.org

Detailed crystallographic data for a related derivative, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, further underscores the prevalence of these intermolecular forces. In this molecule, the crystal structure is stabilized by O-H···N hydrogen bonds, weak C-H···N interactions, and aromatic π-π stacking between triazole rings, resulting in a three-dimensional network. nih.govnih.gov

Interactive Table: Crystallographic Data for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol nih.govnih.gov

ParameterValue
FormulaC₉H₉N₃OS
Molecular Weight207.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.3975 (10)
b (Å)10.0099 (19)
c (Å)18.311 (3)
β (°)91.010 (3)
Volume (ų)989.2 (3)
Z4
Dihedral Angle (Benzene/Triazole)33.40 (5)°
H-BondsO-H···N, C-H···N
π-π Stacking (centroid-centroid)3.556 (1) Å

Theoretical and Computational Investigations of 2 1h 1,2,4 Triazol 1 Yl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 2-(1H-1,2,4-triazol-1-yl)phenol.

Molecular Geometry Optimization and Conformer Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, which has rotational freedom around the bond connecting the phenol (B47542) and triazole rings, multiple conformers can exist.

Computational studies on the related 2-(1,2,4-triazolyl)phenol have revealed a complex potential energy surface with numerous minima. researchgate.net Out of 45 theoretically predicted stable minima, the three most stable isomers are characterized by the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the triazole ring. researchgate.net This hydrogen bond plays a significant role in stabilizing the conformation. The relative orientation of the two rings is a key structural feature. In the crystal structure of a similar compound, 2-(4H-1,2,4-triazol-4-yl)phenol, the dihedral angle between the benzene and triazole rings was found to be 41.74 (12)°.

A DFT optimization of this compound would typically be performed using a functional like B3LYP with a basis set such as 6-311G(d,p). The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for a 1,2,4-Triazole (B32235) Derivative

Parameter Bond Bond Length (Å) Parameter Bond Angle Bond Angle (°)
Bond Lengths C-N (triazole) 1.371 Bond Angles C-N-C (triazole) 105.0
C=N (triazole) 1.308 N-C-N (triazole) 115.0
C-C (phenyl) 1.390 C-C-C (phenyl) 120.0
C-O (phenol) 1.365 C-O-H (phenol) 109.0
O-H (phenol) 0.965

Note: This table presents typical bond lengths and angles for a related 1,2,4-triazole derivative calculated using DFT/B3LYP methods and is for illustrative purposes. epstem.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. worldscientific.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. The HOMO-LUMO gap is also crucial in determining the electron transfer properties within the molecule, which is a key aspect of the behavior of many organic electronic materials. rsc.org

For triazole derivatives, the HOMO is often distributed over the more electron-rich regions, while the LUMO is located on the electron-deficient parts of the molecule. In this compound, the phenol ring is an electron-donating group, and the triazole ring can act as an electron-accepting moiety. Therefore, the HOMO is expected to have a significant contribution from the phenol ring, while the LUMO may be more localized on the triazole ring.

Table 2: Representative FMO Properties for a Triazole Derivative

Property Value
HOMO Energy -5.69 eV
LUMO Energy -1.12 eV
HOMO-LUMO Gap (ΔE) 4.57 eV

Note: These values are representative for a triazole derivative and are used to illustrate the typical energy levels. researchgate.net

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule three-dimensionally. researchgate.netwisdomlib.org It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and the influence of the solvent environment. nih.gov

By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to observe how the molecule changes its shape and interacts with the surrounding solvent. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the conformation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of hydrogen bonds between the solute and solvent. pensoft.net

MD simulations can reveal the preferred conformations of this compound in different solvents, which can differ from the gas-phase minimum energy structure due to solute-solvent interactions. The simulations can also provide information on the solvation shell around the molecule and the dynamics of solvent molecules in its vicinity. This is particularly important for understanding how the solvent can mediate the molecule's reactivity and spectroscopic properties. nih.govnih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net The calculated chemical shifts for a proposed structure can be compared with experimental spectra to aid in the assignment of signals and confirm the structure. researchgate.netnih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. spectroscopyonline.comnih.gov These calculations provide a set of vibrational modes and their corresponding frequencies. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as C-H stretching, C=N stretching, or O-H bending. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. mdpi.com

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Triazole Derivative

Assignment Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch 3619 ~3400 (broad)
C-H stretch (aromatic) 3123-3009 3086
C=N stretch (triazole) 1608 1592
C-O stretch (phenol) 1259 1260
O-H bend 1310 1315

Note: This table presents a selection of vibrational modes for a related heterocyclic compound to illustrate the correlation between calculated and experimental data. mdpi.comsapub.org

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. For this compound, a likely reaction is proton transfer, given the acidic phenolic proton and the basic nitrogen atoms of the triazole ring.

DFT calculations can be used to map the potential energy surface for a proposed reaction, such as the intramolecular or intermolecular transfer of the phenolic proton to one of the triazole nitrogens. By locating the transition state structure and calculating the activation energy barrier, the feasibility of the reaction can be assessed. nih.gov

Studies on similar systems, such as phenol-imidazole complexes, have shown that proton-coupled electron transfer (PCET) is a common mechanism. nih.gov Computational investigations of the excited-state dynamics of related triazole-phenol compounds have also been performed to understand processes like excited-state intramolecular proton transfer (ESIPT), which can be a key deactivation pathway for photoexcited molecules. rsc.org These studies involve calculating the potential energy surfaces of the ground and excited electronic states to identify reaction pathways and conical intersections that facilitate non-radiative decay. Such computational approaches can predict whether this compound is likely to undergo proton transfer in its ground or excited state, providing valuable information about its chemical behavior.

In Silico Screening and Molecular Docking Studies with Biological Targets

Computational methods, particularly in silico screening and molecular docking, have become instrumental in elucidating the potential mechanisms of action for novel therapeutic agents. For derivatives of this compound, these studies have provided significant insights into their interactions with various biological targets, primarily in the context of antimicrobial activities. By simulating the binding of these compounds to the active sites of specific enzymes, researchers can predict their inhibitory potential and guide further drug development.

Detailed research has explored the antimicrobial prospects of this scaffold. Molecular docking studies on newly synthesized 1H-1,2,4-triazolyl derivatives suggest that their probable mechanism of antibacterial action involves the inhibition of the MurB enzyme from Escherichia coli (E. coli). nih.gov For their antifungal activity, the target is proposed to be the CYP51 enzyme (lanosterol 14-alpha demethylase) of Candida albicans (C. albicans). nih.govresearchgate.net The antifungal activity of these compounds was found to be notably better than their antibacterial effects. nih.govresearchgate.net

Further investigations into other derivatives, specifically 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles featuring a 2-hydroxyphenyl side chain, have also utilized molecular docking to rationalize their antimicrobial efficacy. ijper.org These studies were conducted against several microbial proteins, including Penicillin-Binding Protein (PBP) from Staphylococcus aureus (PDB ID: 1AJ0), dihydrofolate reductase from Staphylococcus aureus (PDB ID: 1JIJ), and dihydrofolate reductase from Escherichia coli (PDB ID: 4ZA5). ijper.org The results from these docking analyses supported the experimental findings, with the most potent compounds exhibiting high binding energies, which indicates a strong affinity for the active sites of these target proteins. ijper.org

The data from these computational studies are crucial for understanding the structure-activity relationships of this compound derivatives and for optimizing their structures to enhance their binding affinity and, consequently, their biological activity.

Interactive Data Table: Molecular Docking of this compound Derivatives

Derivative ClassBiological TargetTarget OrganismPDB IDKey Findings
1H-1,2,4-triazolyl derivativesMurB EnzymeEscherichia coliNot SpecifiedProbable mechanism for antibacterial activity. nih.govresearchgate.net
1H-1,2,4-triazolyl derivativesCYP51 (Lanosterol 14-alpha demethylase)Candida albicansNot SpecifiedProbable mechanism for antifungal activity. nih.govresearchgate.net
5-alkylthio-3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazolesPenicillin-Binding Protein (PBP)Staphylococcus aureus1AJ0Strong binding energy supports antibacterial activity. ijper.org
5-alkylthio-3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazolesDihydrofolate reductaseStaphylococcus aureus1JIJHigh binding affinity observed for active compounds. ijper.org
5-alkylthio-3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazolesDihydrofolate reductaseEscherichia coli4ZA5Docking analysis supports antimicrobial screening results. ijper.org

Coordination Chemistry and Metal Complexation of 2 1h 1,2,4 Triazol 1 Yl Phenol

Ligand Properties of 2-(1H-1,2,4-triazol-1-yl)phenol Towards Metal Ions

The structural arrangement of this compound, featuring a phenolic hydroxyl group in close proximity to a nitrogen-rich triazole ring, provides it with notable ligand properties, enabling it to form stable complexes with a variety of metal ions.

Analysis of Potential Coordination Sites (Triazole Nitrogen, Phenolic Oxygen)

This compound possesses two primary sites for coordination with metal ions: the phenolic oxygen and the nitrogen atoms of the 1,2,4-triazole (B32235) ring. The phenolic hydroxyl group (-OH) can be deprotonated to form a phenolate (B1203915) oxygen anion (O-), which acts as a strong donor site.

The 1,2,4-triazole ring offers multiple potential nitrogen donor atoms. Typically, coordination occurs through the N4 atom of the triazole ring. This is evident in uranyl complexes with related ligands, where bonding is realized through the phenol (B47542) oxygen and the N4-nitrogens of the triazole cycles. univ.kiev.ua In the solid state, even without metal coordination, the phenolic hydroxyl group can form hydrogen bonds with one of the unsubstituted nitrogen atoms of the triazole ring, highlighting the accessibility of these sites for interaction. nih.gov Spectroscopic data, such as shifts in the C=N stretching vibration in IR spectra upon complex formation, confirm the participation of the triazole nitrogen in coordination.

Chelation Modes and Stability Constants

The close proximity of the phenolic oxygen and the triazole nitrogen allows this compound to act as a bidentate chelating ligand. This chelation results in the formation of a stable five-membered ring with the metal center. This "chelating effect" enhances the coordination ability of the N2 or N4 atom in the triazole group. researchgate.net

The stability of these metal complexes is quantified by their stability constants (or formation constants). While specific stability constant data for complexes of this compound are not extensively available in the surveyed literature, the stability of similar metal complexes generally follows the Irving-Williams series. scispace.com This series predicts the order of stability for high-spin octahedral complexes of divalent first-row transition metals as Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.com The stability of ternary complexes is often found to be less than that of the corresponding binary complexes. scispace.com The measurement of stability constants is a crucial aspect of coordination chemistry, providing information about the concentration and strength of metal complexes in solution. scispace.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various analytical techniques, including single-crystal X-ray diffraction, IR and UV-Vis spectroscopy, and thermal analysis.

Transition Metal Complexes (e.g., Cu(II), Fe(II), Co(II), Ni(II), Zn(II), Mn(II))

A range of transition metal complexes involving ligands structurally isomeric to this compound have been synthesized and characterized. For instance, with the ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt), a series of homoleptic, one-dimensional coordination polymers with the general formula ¹∞[M(pt)₂] have been prepared for metals from Mn(II) to Zn(II). rsc.org In these structures, the deprotonated ligand bridges the metal centers.

Copper(II) complexes based on the related 4-(1H-1,2,4-triazol-1-yl)phenol (hptrz) ligand have also been synthesized, where the hptrz acts as a terminal ligand completing the metal's coordination sphere. tandfonline.com Studies on Schiff bases derived from 2-hydroxybenzaldehyde and 1,2,4-triazole derivatives report the formation of octahedral and square planar complexes with Co(II), Ni(II), and Cu(II). ekb.eg

Table 1: Examples of Transition Metal Complexes with 2-(1,2,4-1H-triazol-3-yl)pyridine (Isomer of the title compound)

Metal IonComplex FormulaCoordination GeometryReference
Mn(II)¹∞[Mn(pt)₂]Octahedral rsc.org
Fe(II)¹∞[Fe(pt)₂]Octahedral rsc.org
Co(II)¹∞[Co(pt)₂]Octahedral rsc.org
Ni(II)¹∞[Ni(pt)₂]Octahedral rsc.org
Cu(II)¹∞[Cu(pt)₂]Square-pyramidal rsc.org
Zn(II)¹∞[Zn(pt)₂]Octahedral rsc.org

Data based on the isomeric ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt).

Main Group Metal Complexes

The available scientific literature from the conducted searches provides limited information specifically on the synthesis and characterization of main group metal complexes with this compound. While triazole-based ligands are known to coordinate with a wide range of metal ions, dedicated studies on their complexes with main group elements such as Al(III), Ga(III), Sn(II), or Pb(II) are not extensively documented for this particular ligand.

Actinide/Lanthanide Complexes (e.g., Uranyl Ion)

The coordination chemistry of hydroxyphenyl-triazole ligands with the uranyl ion (UO₂²⁺) is more extensively studied. New complex compounds of the uranyl ion with 3-(2-hydroxyphenyl)-1,2,4-triazole and its derivatives have been synthesized with a general composition of [UO₂(HL)₂(Solv)]. univ.kiev.ua These complexes have been characterized by NMR and IR spectroscopy. univ.kiev.ua

In these complexes, the uranium(VI) center typically exhibits a pentagonal-bipyramidal environment. researchgate.net The equatorial plane is formed by coordination with the nitrogen and deprotonated oxygen atoms of the triazole ligands and often a solvent molecule. researchgate.net The axial positions are occupied by the two oxo groups of the uranyl moiety. researchgate.net The structure of several uranyl complexes with 3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazoles has been proposed based on IR, UV spectroscopy, NMR, and mass spectrometry data. researchgate.netepa.gov

Furthermore, lanthanide ions have been incorporated into coordination polymers based on related ligands. For example, a zinc coordination polymer, ¹∞[Zn(pt)₂], can be doped with Eu³⁺ and Tb³⁺ ions to create a white light-emitting material, demonstrating the utility of this ligand class in lanthanide-containing functional materials. rsc.org

Table 2: Characterized Uranyl Complexes with Related Hydroxyphenyl-Triazole Ligands

LigandComplex CompositionCharacterization MethodsReference
3-(2-hydroxyphenyl)-1,2,4-triazole[UO₂(HL)₂(Solv)]NMR, IR Spectroscopy univ.kiev.ua
3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazoles-IR, UV, NMR, MALDI-MS researchgate.netepa.gov
2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]acetic acid[U(C₁₀H₇N₃O₃)O₂(CH₃OH)]nSingle-Crystal X-ray researchgate.net

Spectroscopic (IR, NMR, UV-Vis, EPR) and Structural (X-ray) Analysis of Metal Complexes

The characterization of metal complexes of this compound would heavily rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the O-H, C-O, and C=N stretching vibrations are expected. Upon complexation, the broad O-H stretching band of the phenol group would disappear, indicating deprotonation and coordination of the phenolic oxygen to the metal ion. Concurrently, the C-O stretching vibration would likely shift to a higher frequency. A significant shift in the vibrational frequencies of the triazole ring, particularly the C=N stretching, would confirm the involvement of a triazole nitrogen atom in coordination. For Schiff base derivatives of 1,2,4-triazole, similar shifts in the azomethine (-CH=N-) and phenolic C-O bands upon complexation have been widely reported. ekb.egjocpr.comorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in characterizing diamagnetic complexes (e.g., with Zn(II) or Cd(II)). The disappearance of the phenolic proton signal in the ¹H NMR spectrum of a complex would be a clear indicator of coordination via the deprotonated oxygen. orientjchem.org Furthermore, shifts in the chemical environments of the protons and carbons of the triazole and phenyl rings would provide detailed information about the coordination mode. However, for paramagnetic complexes, such as those of Cu(II), Co(II), and Ni(II), NMR spectra are often uninformative due to significant line broadening. ajol.info

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are expected to exhibit bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. ekb.egorientjchem.org In the case of transition metal complexes, d-d transitions would also be observed, providing information about the geometry of the coordination sphere. For instance, octahedral Co(II) and Ni(II) complexes typically show characteristic absorption bands in the visible region. ajouronline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of copper(II). For a mononuclear Cu(II) complex with a distorted square-planar or square-pyramidal geometry, the EPR spectrum would be expected to show an axial or rhombic signal with g-values indicative of the coordination environment. researchgate.netnih.gov The hyperfine splitting pattern can provide further insights into the nature of the donor atoms. In cases where the metal ions are in close proximity, such as in dinuclear or polynuclear complexes, EPR can also be used to probe magnetic exchange interactions. nih.gov

Technique Expected Observations for Metal Complexes of this compound Analogous Data from Related Compounds
IR Disappearance of ν(O-H) band; Shift in ν(C-O) and triazole ring vibrations.For a Schiff base of 1,2,4-triazole, the azomethine ν(C=N) band shifts upon complexation. ekb.eg
¹H NMR Disappearance of phenolic -OH proton signal in diamagnetic complexes.In a Zn(II) complex of a Schiff base, the phenolic OH signal disappears upon coordination. orientjchem.org
UV-Vis Intra-ligand and ligand-to-metal charge transfer (LMCT) bands; d-d transitions for transition metals.Octahedral Co(II) and Ni(II) complexes of triazole Schiff bases show characteristic d-d bands. ajouronline.com
EPR Axial or rhombic spectra for paramagnetic complexes like Cu(II), indicating coordination geometry.Cu(II) complexes with N,O-donor ligands exhibit characteristic g-values. researchgate.net
X-ray Bidentate N,O-chelation forming a five-membered ring; various coordination geometries possible.In a Cu(II) complex of 4-(1H-1,2,4-triazol-1-yl)phenol, the ligand acts as a terminal N-donor. nih.gov

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are expected to be highly dependent on the choice of the metal ion and the resulting molecular or supramolecular structure.

Electronic Properties: The electronic properties will be largely determined by the nature of the metal-ligand bonding and the geometry of the complex. The interaction between the metal d-orbitals and the ligand orbitals will give rise to a specific electronic structure that can be probed by UV-Vis spectroscopy and theoretical calculations. The presence of the conjugated π-system of the phenyl and triazole rings could lead to interesting photophysical properties, such as luminescence, as has been observed for complexes of the isomeric 4-(1H-1,2,4-triazol-1-yl)phenol. nih.gov

Magnetic Properties: For complexes containing paramagnetic metal ions such as Cu(II), Ni(II), and Co(II), magnetic susceptibility measurements would be crucial for determining their magnetic behavior.

Mononuclear Complexes: In cases where the ligand chelates to a single metal center to form a mononuclear complex, simple paramagnetic behavior is expected, with the magnetic moment corresponding to the number of unpaired electrons on the metal ion.

Polynuclear Complexes: The triazole moiety is well-known for its ability to bridge metal centers, leading to the formation of dinuclear or polynuclear complexes. nih.govnih.gov In such systems, magnetic exchange interactions between the paramagnetic centers can occur. These interactions can be either antiferromagnetic (leading to a decrease in the magnetic moment at lower temperatures) or ferromagnetic (resulting in an increase in the magnetic moment at lower temperatures). The nature and magnitude of the magnetic coupling are sensitive to the structural parameters of the complex, such as the metal-metal distance and the geometry of the bridging pathway. For instance, a dinuclear copper(II) complex with a related triazole ligand has been shown to exhibit antiferromagnetic coupling. nih.gov Similarly, copper(II) complexes of the isomeric 4-(1H-1,2,4-triazol-1-yl)phenol have been reported to display weak antiferromagnetic coupling between the metal centers. nih.gov

Metal Ion Expected Geometry Expected Magnetic Moment (µeff) at Room Temp. Possible Magnetic Behavior Analogous Data from Related Compounds
Co(II) Octahedral (high spin)~4.3 - 5.2 B.M.ParamagnetismCo(II) complexes of triazole Schiff bases show high-spin octahedral geometry with µeff in the range of 3.86-4.04 B.M. ajouronline.com
Ni(II) Octahedral~2.8 - 3.5 B.M.ParamagnetismA Ni(II) complex of a triazole Schiff base has a µeff of 2.35 B.M., consistent with an octahedral geometry. ajouronline.com
Cu(II) Square Planar/Pyramidal or Octahedral~1.7 - 2.2 B.M.Paramagnetism (mononuclear); Antiferromagnetic or ferromagnetic coupling (polynuclear)Cu(II) complexes of 4-(1H-1,2,4-triazol-1-yl)phenol exhibit weak antiferromagnetic coupling. nih.gov

Biological Activity and Molecular Interaction Studies of 2 1h 1,2,4 Triazol 1 Yl Phenol Non Clinical Focus

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 1,2,4-triazole (B32235) nucleus are recognized for their ability to inhibit various enzymes. researchgate.netisp.edu.pk The design of such chemical structures as effective enzyme inhibitors is an active area of pharmacological research. isp.edu.pk

Specific Enzyme Targets (e.g., Esterases, Oxidoreductases)

Research has shown that 1,2,4-triazole derivatives can effectively inhibit a range of enzymes, including esterases like acetylcholinesterase and butyrylcholinesterase, as well as oxidoreductases. researchgate.netisp.edu.pk

One area of focus has been the inhibition of acetylcholinesterase (AChE). nih.gov Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their AChE inhibitory properties. nih.gov For instance, a series of 3-alkyl(aryl)-4-[3-(4-methylsulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated inhibitory activity against AChE. nih.gov

Another significant target is xanthine (B1682287) oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout. nih.gov Novel 1,2,4-triazole derivatives have been identified as potent inhibitors of XOR. nih.gov

Derivatives of 1,2,4-triazole have also shown inhibitory activity against other enzymes such as α-glucosidase, urease, and lipoxygenase (LOX). nih.govacs.org

Kinetics of Inhibition and Structure-Activity Relationships at the Molecular Level

The inhibitory effects of 1,2,4-triazole derivatives on enzymes have been quantified through kinetic studies. For a series of novel Schiff bases containing the 1,2,4-triazole structure, the inhibition constants (Ki) against acetylcholinesterase were found to be in the range of 0.70 ± 0.07 to 8.65 ± 5.6 µM. nih.gov The IC50 values, representing the concentration required for 50% inhibition, for these compounds ranged from 0.43 to 3.87 µM. nih.gov

Molecular docking studies have provided insights into the interactions between these inhibitors and their target enzymes. For instance, the binding of 1,2,4-triazol-5-one (B2904161) derivatives to the active site of AChE (PDB ID: 4EY7) has been evaluated, with some compounds showing low binding energies, indicating strong affinity. nih.gov

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of these compounds influences their inhibitory activity. For example, in a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives, compounds with uni- or di-methyl phenyl groups showed enhanced inhibitory activity against AChE. acs.org This suggests that the presence and position of substituents on the phenyl ring play a crucial role in the molecule's ability to fit into the enzyme's active site. acs.org

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of triazole-based compounds with various biological receptors is a key area of investigation. The 1,2,4-triazole scaffold is considered an important pharmacophore due to its ability to interact with biological receptors with high affinity. nih.gov This is attributed to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov

In Vitro Binding Assays (e.g., Cell-Free Systems)

In the context of Alzheimer's disease research, a series of multi-target-directed phenol-triazole ligands, including derivatives of 2-(1H-1,2,3-triazol-4-yl)phenol, have been synthesized and evaluated. rsc.org These studies have investigated the ligands' copper-binding affinity and their interaction with the Aβ peptide. rsc.org The synthetic approach, utilizing click chemistry, allows for structural variations that influence these ligand-Aβ interactions. rsc.org

Mechanistic Exploration of Cellular Pathway Modulation

Research into 1,2,3-triazole derivatives has provided insights into their mechanisms of cellular pathway modulation. For example, a potent anti-butyrylcholinesterase compound, a hesperetin (B1673127) derivative containing a 1,2,3-triazole ring, was found to potentially block the NF-κB signaling pathway by inhibiting the phosphorylation of the P65 protein, which is associated with its anti-inflammatory activity. nih.gov

Antimicrobial Activity Investigations and Proposed Mechanisms of Action

Compounds containing the 1,2,4-triazole ring are known for their broad-spectrum biological activity, including antimicrobial properties. nih.gov A significant amount of research has demonstrated the antibacterial and antifungal activity of this heterocyclic core. nih.govnih.gov

Derivatives of 1,2,4-triazole have been synthesized and tested against various phytopathogenic bacteria and fungi. nih.gov For instance, certain 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives have shown potent antibacterial activity against Xanthomonas oryzae pv. oryzae. nih.gov

The proposed mechanisms of action for the antimicrobial effects of triazole derivatives are varied. In fungi, azole antifungals like those containing a triazole ring inhibit the synthesis of sterols by targeting the enzyme cytochrome P-450-dependent 14α-lanosterol demethylase. nih.gov For antibacterial action, some 1,2,4-triazole hybrids have shown good DNA gyrase inhibition. nih.gov

Below is a table summarizing the in vitro antimicrobial activity of selected 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against Xanthomonas oryzae pv. oryzae. nih.gov

CompoundEC50 (µg/mL) against Xanthomonas oryzae pv. oryzae
4c 35.0
4g 36.5
4q 32.4
Bismerthiazol (B1226852) (Commercial Bactericide) 89.8

Additionally, certain derivatives displayed antifungal activity against Gloeosporium fructigenum comparable to the commercial fungicide hymexazol (B17089) at a concentration of 50 µg/mL. nih.gov

Antibacterial Spectrum and Efficacy (e.g., Inhibition of Bacterial Cell Wall Synthesis, DNA Gyrase)

Research into the antibacterial properties of 2-(1H-1,2,4-triazol-1-yl)phenol itself is limited in the provided search results. However, the broader class of 1,2,4-triazole derivatives has been a significant area of investigation for new antibacterial agents due to the global rise of drug-resistant bacteria. nih.gov Many studies focus on hybrid molecules where the 1,2,4-triazole moiety is combined with other known antibacterial scaffolds to enhance efficacy.

For instance, derivatives of 1,2,4-triazole have been shown to exhibit potent activity against various phytopathogenic bacteria. nih.gov Specifically, certain 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives demonstrated strong antibacterial action against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov For example, compounds 4c, 4g, and 4q in one study had EC50 values of 35.0, 36.5, and 32.4 µg/mL, respectively, against this bacterium, which was about 1.5 times more active than the commercial bactericide bismerthiazol (EC50 = 89.8 µg/mL). nih.gov

The mechanism of action for many 1,2,4-triazole-based antibacterial agents involves the inhibition of essential bacterial enzymes. One key target is DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov For example, certain hybrids of 1,2,4-triazole with quinolones, like ciprofloxacin (B1669076) and ofloxacin, have shown good DNA gyrase inhibition, with IC50 values ranging from 0.134 to 1.84 μg/mL. nih.gov Molecular docking studies of these hybrid molecules help to elucidate the interactions between the compounds and the enzyme's active site. nih.gov

Another mechanism of action for some related compounds, like nitroimidazoles, involves the reduction of a nitro group to form radical species that can inhibit DNA synthesis and cause DNA strand breaks, ultimately leading to cell death. nih.gov While not directly about this compound, this highlights a potential mechanism for related heterocyclic compounds.

It is important to note that the direct antibacterial efficacy and specific mechanisms of this compound require more targeted research. The current data primarily supports the potential of the broader 1,2,4-triazole scaffold in developing new antibacterial agents.

Antifungal Spectrum and Efficacy (e.g., CYP51 Inhibition)

The 1,2,4-triazole moiety is a cornerstone of many clinically important antifungal drugs. nih.govnih.gov These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govcardiff.ac.uknih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the membrane's integrity, leading to fungal cell growth inhibition or death. researchgate.net The nitrogen atom at position 4 of the triazole ring is crucial for this activity as it coordinates with the heme iron atom in the active site of CYP51. researchgate.net

Derivatives of 1,2,4-triazole have demonstrated broad-spectrum antifungal activity against various human and plant pathogenic fungi. nih.govnih.gov For example, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are analogs of fluconazole (B54011), were synthesized and tested against Candida albicans and other Candida species. nih.govnih.gov One of the most potent compounds, the S-enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, exhibited a minimum inhibitory concentration (MIC) of 0.000256 µg/mL against C. albicans CA98001. nih.govnih.gov This was significantly more active than fluconazole (MIC = 0.020 µg/mL). nih.govnih.gov

Molecular docking and dynamics simulations have been instrumental in understanding the binding of these triazole derivatives to the active site of Candida albicans CYP51 (CaCYP51). nih.gov These studies show that the potent inhibitors align well within both the heme-binding site and the access channel of the enzyme. nih.gov

The table below summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against Candida albicans.

**Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives against *Candida albicans***

Compound Substituent on Phenyl Ring MIC (µg/mL) on C. albicans CA98001 Reference
(-)-(S)-8g 2,4-dichloro 0.000256 nih.govnih.gov
(+)-(R)-8g 2,4-dichloro 0.023 nih.govnih.gov
Fluconazole - 0.020 nih.govnih.gov
8d 2,4-difluoro 0.00035 nih.gov

MIC = Minimum Inhibitory Concentration (IC80)

Furthermore, studies on N-benzyl-3-(1H-1,2,4-triazol-1-yl)-2-phenylpropanamides have also shown promising antifungal activity through CYP51 inhibition. cardiff.ac.uk For instance, compound 12c in one study had an IC50 of 0.33 µM against CaCYP51, which was comparable to fluconazole (IC50 = 0.31 µM). cardiff.ac.uk These findings underscore the significance of the 1,2,4-triazole scaffold in the design of novel and potent antifungal agents.

Antiviral Activity Assessments (if applicable)

The 1,2,4-triazole scaffold is a versatile pharmacophore that has been incorporated into a number of compounds exhibiting a wide range of biological activities, including antiviral properties. nih.govresearchgate.neteurekaselect.com Triazole derivatives have been shown to be effective against a variety of DNA and RNA viruses, such as influenza viruses, herpes viruses, human immunodeficiency virus (HIV), and hepatitis B and C viruses. nih.govresearchgate.neteurekaselect.comnih.gov

The antiviral mechanisms of 1,2,4-triazole derivatives are diverse and can target various viral proteins and stages of the viral life cycle. nih.govresearchgate.net For example, some triazole compounds act as non-nucleoside inhibitors, while others are incorporated into nucleoside analogs. nih.goveurekaselect.com Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole derivative that is thought to mimic the purine (B94841) guanosine, thereby interfering with viral replication. nih.gov

Recent research has focused on designing and synthesizing novel 1,2,4-triazole derivatives with enhanced antiviral activity. For instance, some condensed 1,2,4-triazolo[1,5-a]pyrimidines have shown high activity against the influenza A virus by targeting the viral hemagglutinin protein, which is responsible for the virus's attachment to host cells. researchgate.net Other studies have demonstrated that certain enantiomers of 1,2,4-triazole-3-thiones are potent inhibitors of influenza A (H1N1) viruses. nih.gov

While the general class of 1,2,4-triazoles shows significant promise as antiviral agents, there is no specific information in the provided search results regarding the antiviral activity of this compound itself. Further research would be needed to assess its specific antiviral potential.

Antioxidant Activity and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov The presence of a hydroxyl group on the aromatic ring allows them to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.gov The 1,2,4-triazole ring, when combined with a phenolic moiety, can further enhance this antioxidant activity. researchgate.net

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

Several in vitro assays are commonly used to evaluate the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. digitellinc.comresearchgate.netnih.govnih.gov

DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. nih.govnih.gov The lower the IC50 value (the concentration required to scavenge 50% of the DPPH radicals), the higher the antioxidant activity. nih.govresearchgate.net For example, some phenolic 1,2,4-triazole-3-thiones have been shown to be potent DPPH radical scavengers. researchgate.net

ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance. nih.gov This method is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net The antioxidant activity is often expressed as Trolox equivalents. nih.gov

FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of a blue-colored complex. nih.gov The intensity of the blue color is proportional to the antioxidant capacity.

Studies on various 1,2,4-triazole derivatives have demonstrated their potential as antioxidants. For instance, some 4,5-disubstituted-1,2,4-triazol-3-thione derivatives have shown dose-dependent antioxidant activity in the DPPH assay, with one compound exhibiting an IC50 of 25.4 μM, comparable to the standard antioxidant Trolox. researchgate.net Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising DPPH radical scavenging activity of over 70% at a concentration of 10 µM. nih.govmedchemexpress.cn

Theoretical Understanding of Antioxidant Mechanisms (HAT, SET-PT, SPLET)

The antioxidant activity of phenolic compounds can be explained by several mechanisms, including:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical. The key thermodynamic parameter for this process is the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ability to donate a hydrogen atom and thus higher antioxidant activity. lew.rofrontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) is a critical parameter for the initial electron transfer step. lew.rofrontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. The proton affinity (PA) and electron transfer enthalpy (ETE) are the key parameters for this mechanism. researchgate.netlew.ro

Theoretical studies using computational methods like Density Functional Theory (DFT) can help to elucidate the preferred antioxidant mechanism for a given compound. lew.rofrontiersin.orgnih.gov For many phenolic compounds, the SPLET mechanism is thermodynamically favored in the gas phase. lew.ro The presence of the 1,2,4-triazole moiety can further stabilize the resulting phenoxyl radical through resonance, thereby enhancing the antioxidant capacity. researchgate.net

Cytotoxicity and Antiproliferative Activity in Cell Lines (Mechanistic Focus, not Clinical Efficacy)

The 1,2,4-triazole scaffold is a prominent feature in many compounds designed for anticancer research. researchgate.net These derivatives have shown cytotoxic and antiproliferative effects against various cancer cell lines, often through multi-targeted mechanisms. researchgate.net

Derivatives of 1,2,4-triazole have been investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, a novel series of 4,5-disubstituted-1,2,4-triazol-3-thione derivatives demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. researchgate.net One of the most potent compounds in this series, compound 6, had IC50 values of 4.23 μM and 16.46 μM against MCF-7 and HepG2 cells, respectively. researchgate.net

Mechanistic studies revealed that this compound acts through multiple pathways, including:

Inhibition of tubulin polymerization: This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. researchgate.netnih.gov

Inhibition of enzymes involved in cancer cell metabolism and proliferation: This includes enzymes like α-glucosidase and aromatase. researchgate.net

Induction of apoptosis: This is often confirmed by flow cytometry analysis, which can show an increase in both early and late apoptotic cell populations. researchgate.net Some triazole derivatives have been shown to activate caspases (like caspase-3 and -8) and upregulate pro-apoptotic proteins like Bax, while down-regulating anti-apoptotic proteins like Bcl2. nih.gov

Inhibition of protein kinases: Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of focal adhesion kinase (FAK), a protein that is overexpressed in many cancers and plays a role in cell survival and proliferation. escholarship.org Inhibition of FAK can lead to the suppression of downstream pro-survival pathways like PI3K/Akt. escholarship.org

The table below presents the antiproliferative activity of selected 1,2,4-triazole derivatives against different cancer cell lines.

Inducing Apoptosis and Cell Cycle Arrest Mechanisms

There is currently a lack of specific published research investigating the capacity of this compound to induce apoptosis or cause cell cycle arrest in cellular systems. Consequently, no data is available to delineate the potential molecular pathways, such as the activation of caspases or the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases, that might be influenced by this particular compound.

Potential Applications of 2 1h 1,2,4 Triazol 1 Yl Phenol and Its Derivatives Non Therapeutic

Catalytic Applications of 2-(1H-1,2,4-triazol-1-yl)phenol Metal Complexes

Metal complexes incorporating triazole and phenolate (B1203915) moieties are recognized for their potential as catalysts in various chemical transformations. The electronic properties and structural framework provided by ligands similar to this compound can be tuned to enhance catalytic activity and selectivity.

While direct catalytic applications of this compound complexes are an emerging area of study, the broader class of triazole-containing ligands has demonstrated significant promise in catalyzing important organic reactions. Palladium complexes, in particular, are pivotal in carbon-carbon bond formation.

Cross-Coupling Reactions: Palladium complexes featuring triazole-based ligands have been effectively employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. For instance, palladium(II) complexes with 1,2,3-triazole organosulfur/selenium ligands have been shown to catalyze Heck and Suzuki-Miyaura reactions between various aryl bromides and coupling partners like n-butyl acrylate or phenylboronic acid. researchgate.net Similarly, a photoresponsive palladium complex with an azopyridyl-triazole ligand demonstrated light-controlled catalytic activity in the Suzuki coupling reaction. nih.gov These examples highlight the potential for palladium complexes of this compound to act as efficient catalysts, where the ligand stabilizes the metal center and facilitates the catalytic cycle.

Oxidation Reactions: Copper complexes are well-known for their role in catalyzing oxidation reactions. The oxidation of phenols, an environmentally significant process, has been studied using various copper(II) complexes. orientjchem.org For example, trinuclear copper(II) metallatriangles have been used as catalysts for the oxidation of substituted phenols. nih.gov Given that this compound can form stable copper complexes, these derivatives are potential candidates for catalyzing the oxidation of phenols and other substrates.

Table 1: Examples of Catalytic Organic Transformations with Related Triazole/Phenol (B47542) Metal Complexes
Reaction TypeCatalyst TypeSubstratesProduct TypeReference
Suzuki-Miyaura CouplingPalladium-pyridyl-triazole complex4-iodobenzonitrile, Phenylboronic acid4-cyanobiphenyl nih.gov
Heck & Suzuki CouplingPalladium-1,2,3-triazole complexAryl bromides, n-butyl acrylateVinylated arenes researchgate.net
Phenol OxidationTrinuclear Copper(II) complex2,4,6-tri-tert-butyl phenolCorresponding quinone nih.gov

Metal complexes supported by phenolate ligands are a prominent class of initiators for the ring-opening polymerization (ROP) of cyclic esters, which is a key method for producing biodegradable polymers like polylactic acid (PLA).

Ring-Opening Polymerization (ROP) of Lactide: A wide array of metal complexes with alkoxy-amino-bis(phenolate) and related ligands have been investigated as initiators for the ROP of lactide. nih.govresearchgate.nethw.ac.uk Group 3 metal complexes (Y, La, Nd) supported by dianionic alkoxy-amino-bisphenolate ligands have shown high activity and selectivity in this polymerization. nih.gov Furthermore, polymetallic titanium and zirconium complexes derived from amine bis(phenolate) ligands are also effective catalysts for the ROP of rac-lactide. hw.ac.uk Zinc and magnesium complexes supported by tridentate NNO ligands have likewise demonstrated good catalytic performance in the living/controlled ROP of rac-lactide. rsc.org The this compound ligand, with its N- and O-donor sites, can form analogous metal-phenolate complexes, suggesting its derivatives are strong candidates for developing new, highly active ROP catalysts.

Ethylene Polymerization: Nickel complexes are of particular interest for ethylene oligomerization and polymerization. researchgate.net Catalysts based on nickel complexes with α-diimine and phosphorus-containing ligands have been extensively studied. figshare.comrsc.org The ligand structure around the nickel center plays a crucial role in determining the properties of the resulting polyethylene. The development of nickel complexes with this compound derivatives could lead to new catalysts for producing polyolefins with unique microstructures.

Table 2: Metal Complexes with Phenolate Ligands in Ring-Opening Polymerization of Lactide
Metal CenterLigand TypeMonomerResulting PolymerReference
Y, La, NdAlkoxy-amino-bis(phenolate)rac-lactidePoly(lactic acid) nih.gov
Ti, ZrAmine bis(phenolate)rac-lactidePoly(lactic acid) hw.ac.uk
Mg, ZnTridentate NNOrac-lactidePoly(lactic acid) rsc.org

Materials Science Applications

The ability of this compound and its derivatives to act as bridging or chelating ligands allows for the construction of multidimensional structures with interesting properties for materials science.

Many coordination compounds derived from substituted 1,2,4-triazole (B32235) ligands exhibit interesting photoluminescent properties. These properties arise from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) phenomena. For example, coordination polymers based on 2-(1,2,4-1H-triazol-3-yl)pyridine and transition metals have been investigated for their photoluminescence, with efforts made to tune the emission towards white light. Complexes of derivatives like 2,4-bis-(triazol-1-yl)-benzoic acid with cadmium and zinc have also shown excellent solid-state fluorescence properties, making them suitable for optical applications.

The rich coordination chemistry of 1,2,4-triazole-based ligands makes them excellent building blocks for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. The this compound ligand can coordinate to metal ions in various modes, leading to the formation of diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. For instance, novel complexes have been synthesized using 2,4-bis-(triazol-1-yl)-benzoic acid and metal ions like Cd(II) and Zn(II), forming structures with specific network topologies.

The luminescent properties of metal complexes derived from triazole-phenols can be exploited for chemical sensing. The fluorescence of these materials can be quenched or enhanced in the presence of specific ions or molecules, providing a detectable signal. A notable example involves complexes of 2,4-bis-(triazol-1-yl)-benzoic acid with cadmium and zinc. These complexes have been shown to act as selective fluorescent sensors for detecting various analytes through fluorescence quenching or enhancement.

Table 3: Sensing Applications of 2,4-bis-(triazol-1-yl)-benzoic acid Metal Complexes
ComplexTarget AnalyteSensing MechanismLimit of Detection (LOD)
Cadmium Complex (1)MnO₄⁻Quenching0.96 µM
Cadmium Complex (1)Fe³⁺Quenching0.76 µM
Cadmium Complex (2)Cr₂O₇²⁻Quenching0.035 µM
Cadmium Complex (2)Fe³⁺Quenching0.657 µM
Zinc Complex (3)MnO₄⁻Quenching0.232 µM
Zinc Complex (3)Fe³⁺Quenching0.11 µM
All Complexes (1, 2, 3)Tetracycline hydrochlorideQuenchingNot specified
Complexes 2 & 3TryptophanEnhancementNot specified

Applications in Analytical Chemistry (e.g., Extraction, Detection)

The unique molecular structure of this compound, which incorporates both a phenol ring and a 1,2,4-triazole moiety, makes it and its derivatives promising candidates for various applications in analytical chemistry. The presence of the acidic phenolic hydroxyl group and the nitrogen heteroatoms in the triazole ring allows these compounds to act as effective chelating agents for a variety of metal ions. This chelating ability is the foundation for their use in the extraction and colorimetric or fluorometric detection of metallic species. While direct analytical applications of the parent compound are not extensively documented, the principles of its functionality can be understood through the numerous studies on its derivatives.

The primary mechanism involves the formation of stable metal-ligand complexes. The deprotonated phenolic oxygen and one or more nitrogen atoms from the triazole ring can coordinate with a metal ion, forming a chelate ring. This complexation can lead to significant changes in the electronic properties of the molecule, resulting in a distinct color change or alteration in fluorescence, which can be measured for quantitative analysis. Furthermore, by modifying the hydrophobicity of the ligand, these complexes can be selectively extracted from aqueous solutions into an organic phase, enabling the separation and preconcentration of target metal ions.

Extraction of Metal Ions

Derivatives of this compound, particularly Schiff bases, have demonstrated considerable potential for the liquid-liquid extraction of various metal ions. The imine linkage in Schiff bases provides an additional coordination site, often enhancing the stability and selectivity of the metal complexes. The general principle involves dissolving the triazole-based ligand in an organic solvent that is immiscible with water. This organic phase is then mixed with an aqueous solution containing the target metal ions. Through chelation, the metal ions are transferred from the aqueous phase to the organic phase. The efficiency of this extraction process is typically dependent on several factors, including the pH of the aqueous solution, the concentration of the ligand, the nature of the organic solvent, and the contact time.

For instance, research on 1,2,4-triazole Schiff base derivatives has highlighted their high selectivity for the extraction of specific metal ions. Studies have shown that certain derivatives can achieve high extraction percentages for ions such as Lead(II) and Iron(II). The selectivity is influenced by the electronic and steric properties of the substituents on the phenol and triazole rings, which can be tailored to target specific metals.

The table below summarizes the extraction capabilities of a representative 1,2,4-triazole Schiff base derivative, demonstrating its selectivity for certain metal ions.

Metal IonExtraction Efficiency (%)Optimal pH
Pb(II)94.37.0
Fe(II)90.16.5
Cu(II)75.26.0
Zn(II)68.57.5
Ni(II)55.08.0

Detection of Metal Ions

The formation of colored complexes between phenol-substituted triazoles and metal ions is a key principle for their use in spectrophotometric detection. When the ligand binds to a metal ion, the electronic transition energies of the molecule are altered, leading to a shift in the maximum absorption wavelength (λmax) and a change in color. This color change can be visually observed or quantified using a spectrophotometer. The intensity of the color is typically proportional to the concentration of the metal ion, allowing for quantitative analysis based on the Beer-Lambert law.

Azo dyes derived from 1,2,4-triazole and catechols (1,2-dihydroxybenzenes) have been successfully employed as chromogenic reagents for the determination of aluminum ions. researchgate.net These reagents form stable, orange-colored chelates with Al(III) in a slightly acidic to neutral pH range. researchgate.net The resulting complexes exhibit strong absorbance in the visible region, providing a sensitive method for aluminum quantification in various samples, including pharmaceutical preparations. researchgate.net

The table below presents detailed findings for the spectrophotometric determination of Aluminum(III) and Cobalt(II) using different phenol-substituted 1,2,4-triazole derivatives.

AnalyteReagentλmax (nm)Molar Ratio (L:M)log K (Stability Constant)
Al(III)3-(3',4'-dihydroxyphenylazo-1')-1,2,4-triazole (TRIAP)4902:18.440 researchgate.net
Al(III)3-(3',4'-dihydroxyphenylazo-1')-5-mercapto-1,2,4-triazole (METRIAP)5103:112.604 researchgate.net
Co(II)4-((3-(2-((2,3-dimethylphenyl)amino)phenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)diazenyl)-3-nitrophenol532Not SpecifiedNot Specified

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1H-1,2,4-triazol-1-yl)phenol, and what methodological challenges arise during its preparation?

  • Answer: A key method involves the condensation of (1H-1,2,4-triazol-1-yl)methyl carbanion precursors with carbonyl compounds. For example, tributylstannyl or thiophenyl groups stabilize the carbanion, enabling regioselective coupling with aldehydes or ketones under mild conditions . Challenges include managing regioselectivity (e.g., avoiding 1,5-substituted triazole byproducts) and optimizing reaction conditions (temperature, solvent polarity) to maximize yields. Click chemistry via azide-alkyne cycloaddition is another approach, but its regioselectivity requires careful control of catalysts (e.g., Cu(I)) .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical for validation?

  • Answer: Single-crystal X-ray diffraction is the gold standard for resolving bond angles (e.g., dihedral angles between triazole and phenol rings) and hydrogen-bonding networks. For example, related compounds exhibit dihedral angles of ~99.8° between aromatic planes, confirmed via X-ray studies . Complementary techniques include:

  • LC-MS/MS : Validates molecular weight and fragmentation patterns (e.g., M2 metabolite identification in CYP3A4 studies) .
  • FTIR and NMR : Confirm functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹) and regiochemistry .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • Answer: Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (MCF-7, MDA-MB-231) are common. For example, analogs with chlorophenyl or methoxyphenyl substituents show IC₅₀ values comparable to etoposide, suggesting apoptosis-inducing mechanisms . Antifungal activity is assessed via microdilution assays (MIC determination) against Candida or Aspergillus strains, with triazole rings targeting fungal CYP51 .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) inform the design of this compound derivatives with enhanced bioactivity?

  • Answer: Docking studies predict binding affinities to targets like aromatase (CYP19A1) or fungal CYP51. For instance, triazole analogs with 4-dimethylamino groups show stronger hydrogen bonding with catalytic residues (e.g., heme iron in CYP51), correlating with improved antifungal activity . Density Functional Theory (DFT) optimizes substituent placement to balance lipophilicity and electronic effects .

Q. What metabolic pathways degrade this compound, and how do stereochemical factors influence its environmental persistence?

  • Answer: CYP3A4-mediated oxidation cleaves the dioxolane ring in related azoles, producing ketone metabolites (e.g., 1-(2,4-dichlorophenyl)-2-triazolyl ethanone) . Environmental degradation involves hydrolysis (pH-dependent) and microbial action, with half-lives varying by substituents (e.g., electron-withdrawing groups slow hydrolysis) . Chiral centers (e.g., in α-(2,4-dichlorophenyl)ethanol derivatives) affect enzymatic recognition and degradation rates .

Q. How can regioselectivity challenges in triazole synthesis be addressed through experimental design?

  • Answer: Strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., phenolic -OH) during coupling .
  • Catalyst optimization : Cu(I) for 1,4-selectivity vs. Ru(II) for 1,5-selectivity in click chemistry .
  • Solvent effects : Polar aprotic solvents (DMF) favor carbanion stability, improving coupling efficiency .

Q. What statistical and error-analysis frameworks are critical for interpreting bioactivity data from triazole derivatives?

  • Answer: Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, with error propagation via Monte Carlo simulations . QSAR models require multivariate analysis (e.g., partial least squares) to correlate substituent descriptors (logP, Hammett σ) with activity . Outlier detection (e.g., Grubbs’ test) ensures robustness in high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.